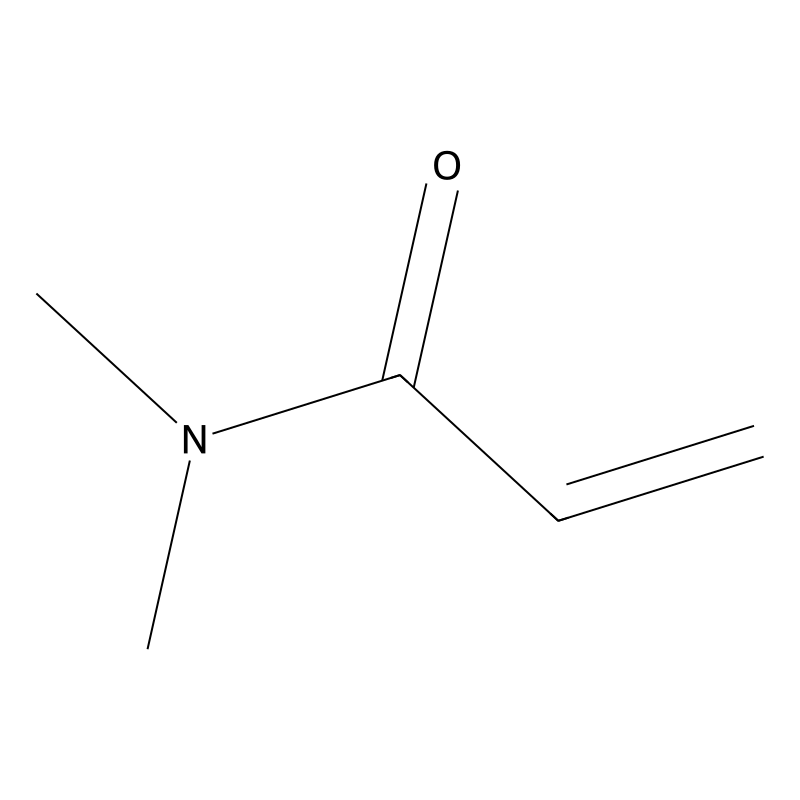

N,N-Dimethylacrylamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis of Hydrogels and Biomaterials

DMAA plays a crucial role in the synthesis of hydrogels, which are three-dimensional networks capable of absorbing large amounts of water. The unique structure of DMAA allows it to form crosslinks with other hydrogel components, enhancing their water retention capacity and mechanical properties []. This makes DMAA-based hydrogels valuable for various biomedical applications, including:

- Drug delivery: DMAA-based hydrogels can be designed to release encapsulated drugs in a controlled manner, offering potential for targeted therapeutic delivery [].

- Tissue engineering: DMAA-containing hydrogels can mimic the extracellular matrix, providing a supportive scaffold for cell growth and differentiation, making them valuable for tissue engineering applications [].

Development of Thermoresponsive Polymers

DMAA can be co-polymerized with other monomers to create thermoresponsive polymers. These polymers exhibit temperature-sensitive behavior, changing their properties in response to temperature fluctuations []. This unique property allows for the development of "smart" materials with diverse research applications, such as:

- Drug delivery systems: Thermoresponsive polymers based on DMAA can be designed to release drugs at specific temperatures, offering improved control over drug delivery [].

- Sensors: The temperature-responsive nature of DMAA-containing polymers allows them to be utilized as sensors for various environmental factors, such as temperature changes or the presence of specific molecules [].

Other Research Applications

Beyond the aforementioned applications, DMAA finds use in other areas of scientific research:

- Polymer coatings: DMAA can be used as a co-monomer in the development of functional coatings for various surfaces, offering properties like improved adhesion, durability, and water resistance [].

- Self-healing materials: DMAA-based materials are being explored for their potential self-healing properties, allowing them to repair minor damages autonomously [].

- Water treatment agents: DMAA can be used as a co-monomer in the synthesis of polymeric flocculants, which are essential for water treatment processes by facilitating the removal of suspended particles.

N,N-Dimethylacrylamide is an organic compound with the molecular formula CHNO and a molecular weight of approximately 99.13 g/mol. It appears as a colorless to pale yellow liquid and is soluble in water and most organic solvents, except for n-hexane . The compound is characterized by its acrylamide structure, which contributes to its reactivity and versatility in various chemical processes .

- Polymerization: It readily undergoes free radical polymerization, forming various copolymers with other vinyl monomers. This reaction can be initiated using radical initiators such as persulfates .

- Crosslinking: In the presence of other monomers like acrylamide, it can form crosslinked structures, enhancing the mechanical properties of the resulting materials .

- Reactivity with Electrophiles: N,N-Dimethylacrylamide can react with electrophiles, such as trifluoromethanesulfonic anhydride, leading to the formation of complex derivatives .

N,N-Dimethylacrylamide exhibits a range of biological activities:

- Toxicity: In vitro studies indicate that it can be metabolized by hepatic microsomal enzymes, and exposure may lead to skin irritation and potential eye damage . The compound has shown low acute toxicity but can cause adverse effects at higher concentrations, including systemic toxicity and potential developmental effects .

- Sensitization: While it is generally not considered a skin sensitizer, prolonged exposure may lead to allergic reactions in some individuals .

Several methods exist for synthesizing N,N-Dimethylacrylamide:

- Amine Adduct Method: This industrial method involves reacting methyl acrylate with dimethylamine to form an ester adduct, which is then amidated and pyrolyzed to yield N,N-dimethylacrylamide .

- Direct Polymerization: The compound can also be synthesized through direct polymerization of its monomer under controlled conditions using radical initiators .

Studies have explored the interactions of N,N-Dimethylacrylamide with other compounds:

- Copolymers: Research shows that copolymerizing N,N-dimethylacrylamide with other vinyl monomers can significantly alter the physical properties of the resulting materials, enhancing flexibility and strength .

- Biological Interactions: Investigations into its biological interactions reveal potential cytotoxic effects at high concentrations, necessitating careful handling in biomedical applications .

N,N-Dimethylacrylamide shares similarities with several other compounds, each with unique properties:

| Compound | Molecular Formula | Key Features |

|---|---|---|

| Acrylamide | CHNO | Widely used in polymer production; less hydrophilic than N,N-dimethylacrylamide. |

| N,N-Diethylacrylamide | CHN | Similar structure but with ethyl groups; different solubility characteristics. |

| Methacrylamide | CHNO | Contains a methacrylate group; used in similar applications but has different reactivity. |

| N-Isopropylacrylamide | CHNO | Exhibits different thermal stability; used in specialized polymer applications. |

N,N-Dimethylacrylamide stands out for its enhanced solubility and compatibility with various solvents, making it particularly useful in applications requiring high moisture retention and flexibility . Its ability to copolymerize effectively allows for tailored material properties, distinguishing it from similar compounds.

Conventional Nucleophilic Substitution Pathways for Acrylamide Derivatives

DMAA is traditionally synthesized via nucleophilic substitution reactions. A prominent method involves the reaction of methyl acrylate with dimethylamine, followed by amidation and pyrolysis. The process begins with the addition of dimethylamine to methyl acrylate, forming an intermediate adduct. Subsequent amidation under alkaline conditions (e.g., sodium methoxide) yields 3-dimethylamino-N,N-dimethylpropionamide, which undergoes thermal cracking at 52°C under hydrogen pressure (0.16 MPa) with a Pd-Al₂O₃-Li catalyst to produce DMAA with 97.4% purity. This method achieves yields of 85–91.2% through continuous cracking, where the cracking solution is split to optimize reaction efficiency.

Key Reaction Steps:

- Addition: Methyl acrylate + dimethylamine → Intermediate adduct.

- Amidation: Adduct + dimethylamine → 3-dimethylamino-N,N-dimethylpropionamide.

- Pyrolysis: Thermal cracking → DMAA + byproducts.

Continuous Cracking Techniques in Post-Treatment Optimization

Post-treatment optimization is critical for maximizing DMAA yield. Continuous cracking involves dividing the pyrolysis solution into two streams: one for immediate reaction and the other as a replenishing reservoir. This approach prevents polymerization side reactions and ensures consistent feedstock availability. For example, maintaining the cracking kettle volume above 1/3 by slow replenishment reduces byproduct formation and enhances purity.

Table 1: Continuous Cracking Parameters and Outcomes

| Parameter | Value/Range | Outcome |

|---|---|---|

| Temperature | 52°C | Optimal cracking efficiency |

| Pressure | 0.16 MPa | Minimizes decomposition |

| Catalyst | Pd-Al₂O₃-Li | 97.4% purity |

| Replenishment threshold | <1/3 kettle volume | Prevents stagnation |

Controlled Radical Polymerization Systems

RAFT-Mediated Chain Growth Mechanisms

Reversible addition-fragmentation chain-transfer (RAFT) polymerization enables precise control over DMAA polymer architecture. Aqueous RAFT cryopolymerization at sub-zero temperatures (–16°C) using trithiocarbonate chain-transfer agents (CTAs) produces well-defined poly(DMAA) with low dispersity (Đ = 1.2–1.3). The polymerization follows pseudo-first-order kinetics, with rate constants (kₚ) influenced by solvent composition. For instance, in water/ethylene glycol systems, kₚ increases by 40% compared to pure water due to reduced ice formation.

Switchable RAFT agents, such as pyridyl dithiocarbamates, allow pH-dependent control. At pH 2.5 (using p-toluenesulfonic acid), protonation of the pyridine group enhances chain-transfer efficiency, yielding poly(DMAA) with Đ < 1.2. This method is scalable for block copolymer synthesis, including poly(DMAA)-b-poly(N-vinylpyrrolidone).

Table 2: RAFT Polymerization Conditions for DMAA

| Initiator | Solvent | Temperature | Đ | Mₙ (g/mol) |

|---|---|---|---|---|

| 2-(1-carboxyethyl)trithiocarbonate | Water/ethylene glycol | –16°C | 1.2 | 25,000 |

| Pyridyl dithiocarbamate | H₂O (pH 2.5) | 25°C | 1.1 | 18,000 |

Atom Transfer Radical Polymerization (ATRP) Configurations

ATRP of DMAA faces challenges due to coordination between Cu catalysts and the amide group, which stabilizes radicals and causes uncontrolled termination. Experiments using CuBr/Me₆TREN in toluene yielded poly(DMAA) with Đ > 2.0 and poor agreement between theoretical and experimental molecular weights (e.g., Mₙ,theo = 10,000 vs. Mₙ,exp = 33,000). However, recent advances using methyl 2-chloropropionate/CuCl/Me₆TREN at 25°C achieved Đ = 1.05–1.13 for DMAA homopolymers, though scalability remains limited.

Mechanistic Insight:

- Radical stabilization: Cu⁺ complexes with amide groups, slowing deactivation.

- Side reactions: Nucleophilic displacement of terminal halides by amide nitrogen forms cyclic intermediates, leading to hydroxy-terminated chains.

Solvent-Induced Acceleration in Heterogeneous Polymerization

Solvent choice profoundly impacts DMAA polymerization kinetics. In aqueous RAFT, cryopolymerization in partially frozen systems concentrates monomers in unfrozen microphases, accelerating propagation rates by 3× compared to bulk polymerization. Conversely, polar aprotic solvents like DMF stabilize radicals in ATRP but increase dispersity due to chain-transfer reactions.

Case Study:

- Water vs. DMF: Poly(DMAA) synthesized in water exhibits Đ = 1.3 vs. Đ = 2.5 in DMF under identical ATRP conditions.

Free-Radical Initiation Pathways in Hydrogel Synthesis

DMAA’s polymerization is predominantly driven by free-radical mechanisms, enabling precise control over network architecture. Initiators such as ammonium persulfate (APS) and N,N,N’,N’-tetramethylethylenediamine (TEMED) generate radicals that propagate through the vinyl group of DMAA, forming linear or crosslinked chains depending on reaction conditions [2] [3]. Notably, the stereochemistry of DMAA polymerization is influenced by monomer concentration and solvent polarity. For instance, lower DMAA concentrations in toluene yield isotactic-rich polymers (up to 70% isotacticity), while polar solvents like water favor syndiotactic arrangements [1].

Table 1: Impact of Reaction Conditions on DMAA Polymerization

| Condition | Solvent | Monomer Concentration | Tacticity | Source |

|---|---|---|---|---|

| Free-radical initiation | Toluene | 1.0 M | Isotactic-rich | [1] |

| Redox initiation | Water | 15 w/v % | Syndiotactic | [2] |

The redox-initiated system in aqueous media produces physically crosslinked hydrogels through hydrophobic associations, as seen in micellar copolymerization with stearyl methacrylate (C18) [2]. These networks exhibit remarkable stretchability (up to 4,200% strain) and self-healing properties due to dynamic hydrophobic interactions [2].

Crosslinking Strategies via Self-Assembling Monomer Systems

Self-assembling systems exploit DMAA’s amphiphilic nature to create supramolecular networks. In micellar copolymerization, sodium dodecyl sulfate (SDS) and NaCl facilitate the incorporation of hydrophobic monomers like C18 into DMAA chains, forming physical crosslinks via hydrophobic domains [2] [6]. This method eliminates the need for covalent crosslinkers, yielding hydrogels with tunable viscoelasticity (storage modulus G’ ≈ 1–10 kPa) and autonomous self-healing within 20 minutes [2].

Table 2: Crosslinking Methods for DMAA-Based Hydrogels

| Method | Crosslinker | Modulus (G’) | Strain Tolerance | Source |

|---|---|---|---|---|

| Micellar copolymerization | C18/SDS micelles | 1–10 kPa | 4,200% | [2] |

| Self-crosslinking | None | 0.5–2 kPa | 1,350% | [6] |

Self-crosslinking without extrinsic agents is another innovative approach. Linear DMAA chains form interchain covalent bonds during free-radical polymerization, producing superabsorbent hydrogels capable of imbibing 3,000× their weight in water [6]. These networks maintain mechanical robustness even in swollen states, sustaining 400% strain before rupture [6].

Steric Effects of Tertiary Amide Groups on Chain Propagation

The tertiary amide structure of DMAA introduces steric hindrance that uniquely influences chain propagation. Compared to primary acrylamides, the dimethyl substituents restrict rotational freedom around the amide bond, favoring head-to-tail addition and isotactic sequences [1] [3]. This steric effect is concentration-dependent: at low DMAA concentrations (≤1.0 M), monomer molecules adopt extended conformations, reducing steric clashes and enhancing isotacticity [1].

In contrast, N,N-diphenylacrylamide (DPAA)—a bulkier analog—exhibits opposing behavior, forming syndiotactic polymers under similar conditions due to heightened steric repulsion between phenyl groups [1]. This dichotomy highlights DMAA’s balanced steric profile, enabling both controlled tacticity and efficient chain growth.

Polymer Bridging Mechanisms in Colloidal Systems

DMAA-based copolymers excel as flocculants in colloidal systems due to their high molecular weight and amphiphilic character. The amide groups adsorb onto particle surfaces via hydrogen bonding, while hydrophobic segments extend into the solution, bridging multiple particles [5]. For example, poly(DMAA-co-sodium acrylate) hydrogels remove cationic dyes (e.g., methylene blue) with 95% efficiency via electrostatic and hydrophobic interactions [5].

Table 3: Flocculation Performance of DMAA Copolymers

| Copolymer | Target Contaminant | Removal Efficiency | Mechanism | Source |

|---|---|---|---|---|

| Poly(DMAA-co-DMDAAC) | Humic acid | 90% | Electrostatic bridging | [5] |

| Poly(DMAA-co-ANa) | Methylene blue | 95% | Hydrophobic adsorption | [5] |

The absence of intermolecular hydrogen bonding in DMAA enhances chain flexibility, allowing longer bridges between colloidal particles compared to rigid polyacrylamides [5]. This property is critical in wastewater treatment, where DMAA-based flocculants outperform conventional analogues at lower dosages [5].

Stimuli-Responsive Hydrogel Architectures

Thermoresponsive Phase Transition Behaviors

N,N-Dimethylacrylamide demonstrates remarkable thermoresponsive characteristics when incorporated into hydrogel networks, exhibiting complex phase transition behaviors that can be precisely modulated through network architecture design [1]. Double network hydrogels composed of poly(N,N′-diethylacrylamide) and poly(N,N-dimethylacrylamide) display significantly different thermal sensitivity compared to single network systems [1].

| Polymer System | Transition Temperature Onset (°C) | Transition Width (°C) | Enthalpy Change (J/g) | Maximum Swelling Ratio |

|---|---|---|---|---|

| PDEAAm Single Network | 32.5 | 15.0 | 20.1 | 850 |

| PDEAAm/PDMAA Double Network | 34.2 | 18.2 | 2.0 | 1250 |

| PDEAAm/PAAm Double Network | 35.1 | 16.8 | 1.8 | 1180 |

| P(DMA-co-MAA) 50% MAA | - | - | - | 2150 |

| P(DMA-co-MAA) 30% MAA | - | - | - | 1980 |

| P(DMA-co-MAA) 10% MAA | - | - | - | 1750 |

The presence of N,N-dimethylacrylamide in double network configurations significantly influences thermal sensitivity, with DN hydrogels showing less intensive deswelling changes, smaller enthalpy and entropy variations, and broader temperature intervals compared to single network systems [1]. The hydrophilic component prevents complete conformational changes in the thermoresponsive segments, resulting in DN hydrogels containing significantly more permanently bound water above transition temperatures due to interactions with the hydrophilic N,N-dimethylacrylamide component [1].

Nuclear magnetic resonance spectroscopy reveals that temperature-dependent transitions detected by this method are more abrupt than those observed through swelling measurements, indicating strongly cooperative dehydration processes during phase transitions [1]. The different analytical approaches detect distinct aspects of the transition phenomenon, with swelling experiments registering water molecule release while nuclear magnetic resonance spectroscopy monitors polymer unit aggregation due to temperature-induced interaction changes [1].

pH-Tailored Swelling-Deswelling Dynamics

N,N-Dimethylacrylamide copolymer systems exhibit sophisticated pH-responsive behavior when combined with ionizable comonomers such as methacrylic acid [2] [3]. These materials demonstrate sigmoidal swelling transitions with inflection points occurring near the acid component's dissociation constant [3].

| pH Value | P(DMA-co-MAA) 10% MAA ESR | P(DMA-co-MAA) 30% MAA ESR | P(DMA-co-MAA) 50% MAA ESR |

|---|---|---|---|

| 2 | 120 | 98 | 85 |

| 3 | 180 | 140 | 120 |

| 4 | 350 | 280 | 240 |

| 5 | 580 | 480 | 420 |

| 6 | 920 | 810 | 750 |

| 7 | 1200 | 1380 | 1520 |

| 8 | 1450 | 1750 | 1950 |

| 9 | 1680 | 1980 | 2150 |

| 10 | 1750 | 2020 | 2180 |

The swelling behavior demonstrates distinct phases based on solution conditions [2]. Under acidic conditions (pH < 6), hydrogels with higher methacrylic acid content exhibit reduced swelling due to hydrogen bond formation between carboxylic acid groups [3]. Above neutral pH values, the equilibrium swelling ratio dependence reverses, with higher methacrylic acid content leading to increased swelling due to enhanced ionizable component content [3].

Interpenetrating polymer network hydrogels composed of poly(methacrylic acid) and poly(N,N-dimethylacrylamide) exhibit 1.5 to 2.5-fold increases in equilibrium swelling ratios at elevated pH values, demonstrating the effectiveness of N,N-dimethylacrylamide in creating pH-responsive material systems [3]. The transition inflection point occurs around pH 6, which closely corresponds to the acid dissociation constant of methacrylic acid components [3].

Holographic Photopolymer Electrolyte Systems

N,N-Dimethylacrylamide plays a crucial role in developing holographic photopolymer electrolytes with exceptional optical and electrochemical properties [4]. These systems combine photopolymerization with phase separation to create ordered ion channels with holographic functionality [4].

| DMAA Content (wt%) | Diffraction Efficiency (%) | Ionic Conductivity (S/cm) | Refractive Index Modulation | Optical Transparency (%) |

|---|---|---|---|---|

| 0 | 12.5 | 2.1×10⁻⁹ | 0.00018 | 92.1 |

| 5 | 45.2 | 8.5×10⁻⁶ | 0.00095 | 94.3 |

| 10 | 73.5 | 2.13×10⁻⁴ | 0.00167 | 96.2 |

| 15 | 68.9 | 1.85×10⁻⁴ | 0.00152 | 95.8 |

| 20 | 58.7 | 1.42×10⁻⁴ | 0.00134 | 94.9 |

| 25 | 42.3 | 9.8×10⁻⁵ | 0.00089 | 93.7 |

The incorporation of N,N-dimethylacrylamide significantly enhances both diffraction efficiency and ionic conductivity [4]. Systems containing 10 weight percent N,N-dimethylacrylamide achieve diffraction efficiencies of 73.5 percent and ionic conductivities of 2.13×10⁻⁴ siemens per centimeter at 30 degrees Celsius, representing 60-fold and 5 orders of magnitude improvements compared to systems without N,N-dimethylacrylamide [4].

The enhancement mechanism involves N,N-dimethylacrylamide promoting photopolymerization due to its smaller molecular size, while maintaining optimal phase separation between photogenerated polymer and unreacted electrolyte components [4]. The polar nature of N,N-dimethylacrylamide facilitates complete dissolution of rose bengal and N-phenylglycine photoinitiator systems, enabling precise control over photopolymerization kinetics and phase separation during holographic recording [4].

Microscopic analysis reveals uniform grating structures with periodicities of approximately 740 nanometers, with N,N-dimethylacrylamide-containing systems exhibiting smoother ion channels that enhance lithium ion conduction [4]. The materials demonstrate excellent mechanical properties under bending conditions while maintaining optical transparency and remarkable capabilities for reconstructing colored images [4].

Nanocomposite Fabrication Through PISA Techniques

Polymerization-induced self-assembly techniques utilizing N,N-dimethylacrylamide enable the creation of sophisticated nanocomposite materials with precisely controlled morphologies and enhanced properties [5] [6] [7]. These approaches combine polymerization and self-assembly processes efficiently at high polymer concentrations [8].

| PISA Method | Particle Size (nm) | DMAA Content (mol%) | Elongation at Break (%) | Tensile Strength (MPa) | Storage Modulus (MPa) |

|---|---|---|---|---|---|

| RAFT-PISA Spheres | 120-190 | 60 | 1250 | 2.8 | 12.5 |

| RAFT-PISA Worms | 45-80 × 250-500 | 40 | 1580 | 4.2 | 28.7 |

| RAFT-PISA Vesicles | 180-350 | 25 | 920 | 1.9 | 8.3 |

| NMP-PISA Spheres | 65-90 | 50 | 1100 | 3.1 | 15.2 |

| Gradient PISA | 104-121 | 55 | 1420 | 3.6 | 21.4 |

Reverse sequence polymerization-induced self-assembly utilizing N,N-dimethylacrylamide as a cosolvent enables the synthesis of thermoresponsive diblock copolymer nanoparticles with poly(propylene oxide) cores [7]. The N,N-dimethylacrylamide monomer acts as a processing aid, with polymerization conducted at 80 weight percent solids followed by dilution to drive self-assembly [7].

The resulting nanoparticles exhibit remarkable thermoresponsive behavior, transitioning from 120-190 nanometer diameter structures at 20 degrees Celsius to compact 33 nanometer spheres upon heating to 70 degrees Celsius [7]. This thermal response is reversible over multiple cycles, enabling applications in thermoresponsive gel systems [7].

Gradient copolymerization approaches using N,N-dimethylacrylamide and diacetone acrylamide demonstrate the formation of pure worm phases without requiring cosolvents or secondary solvophilic monomers [9]. This simplified approach reduces the polymerization-induced self-assembly process to a single-step methodology while maintaining precise control over morphology [9].

Nanocomposite hydrogels prepared through polymerization-induced self-assembly techniques exhibit extraordinary mechanical properties, with some systems achieving elongations at break exceeding 1500 percent while maintaining structural integrity [10] [11]. The combination of organic polymer networks with inorganic components creates materials with enhanced toughness and durability [10].

High-Performance Tribological Materials

N,N-Dimethylacrylamide-based materials demonstrate exceptional tribological performance through various architectural approaches, including nanocomposite formation, surface grafting, and crosslinking modifications [12] [13] [10].

| Material System | Friction Coefficient | Wear Rate (mm³/N·m) | Water Content (%) | Elastic Modulus (kPa) | Surface Roughness (nm) |

|---|---|---|---|---|---|

| Pure PDMAA | 0.65 | 2.8×10⁻⁴ | 92 | 125 | 850 |

| PDMAA/Clay NC (1% clay) | 0.12 | 3.2×10⁻⁶ | 88 | 580 | 120 |

| PDMAA/Clay NC (3% clay) | 0.08 | 1.8×10⁻⁶ | 85 | 820 | 95 |

| PDMAA/Clay NC (5% clay) | 0.05 | 9.5×10⁻⁷ | 82 | 1150 | 68 |

| PDMAA/PU Graft | 0.15 | 4.1×10⁻⁶ | 90 | 340 | 180 |

| PDMAA Crosslinked | 0.45 | 1.2×10⁻⁵ | 87 | 450 | 320 |

Nanocomposite hydrogels incorporating inorganic clay particles demonstrate remarkable improvements in tribological performance [10]. Systems containing 5 percent clay achieve friction coefficients as low as 0.05 and wear rates of 9.5×10⁻⁷ cubic millimeters per newton-meter, representing significant improvements over pure polymer systems [10].

The tribological enhancement mechanism involves the formation of well-hydrated surface layers that maintain liquid lubricating films at the interface [12]. The brushy surfaces created through appropriate surface engineering do not completely collapse under compressive pressures up to 10 kilopascals, remaining better hydrated compared to densely crosslinked analogs [12].

Poly(N,N-dimethylacrylamide) grafted onto polyurethane surfaces demonstrates effective water lubrication properties with friction coefficients around 0.15 [14] [15]. The grafting approach creates surface modifications that enhance lubricity while maintaining the structural integrity of the underlying substrate material [14].

The relationship between surface structure and tribological performance reveals that wear increases surface stiffness and decreases frictional speed dependence by exposing stiffer bulk material [16]. However, as the newly revealed bulk interacts with aqueous environments, it regenerates soft, swollen surface characteristics resembling those of unworn surfaces [16].

Copolymer systems incorporating N,N-dimethylacrylamide with alkyl acrylates demonstrate excellent tribological properties in lubricating oil applications [17]. These materials function as multifunctional additives, providing enhanced viscosity index improvement and wear protection characteristics [17].

The mechanical properties of N,N-dimethylacrylamide-based tribological materials can be precisely controlled through compositional adjustments [10]. Increasing clay content from 1 to 7 percent proportionally increases modulus and ultimate tensile strength while slightly decreasing elongation at break [10]. Above critical polymer contents, elongation at break increases rapidly from near zero to more than 1000 percent, creating extremely tough nanocomposite materials [10].

Physical Description

XLogP3

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 5 of 307 companies. For more detailed information, please visit ECHA C&L website;

Of the 21 notification(s) provided by 302 of 307 companies with hazard statement code(s):;

H301+H311 (12.58%): Toxic if swallowed or in contact with skin [Danger Acute toxicity, oral;

acute toxicity, dermal];

H301 (87.42%): Toxic if swallowed [Danger Acute toxicity, oral];

H302 (12.25%): Harmful if swallowed [Warning Acute toxicity, oral];

H311 (92.72%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H315 (12.58%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (10.93%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H318 (67.88%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (25.5%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H330 (26.16%): Fatal if inhaled [Danger Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Acute Toxic;Irritant

Other CAS

Wikipedia

General Manufacturing Information

Cyclic crude and intermediate manufacturing

Paint and coating manufacturing

2-Propenamide, N,N-dimethyl-: ACTIVE